2-Methyl-5-phenylbenzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C13H11ClO2S |
|---|---|
Molecular Weight |
266.74 g/mol |
IUPAC Name |
2-methyl-5-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO2S/c1-10-7-8-12(9-13(10)17(14,15)16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
GLRKJPOGUPWMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 2-Methyl-5-phenylbenzene
This method involves the electrophilic substitution of a benzene ring bearing methyl and phenyl groups with sulfur trioxide or chlorosulfonic acid, followed by chlorination to obtain the sulfonyl chloride.
| Step | Reagents & Conditions | Description | Yield & Notes | |
|---|---|---|---|---|
| 1. | Sulfonation | Benzene derivative (e.g., 2-methyl-5-phenylbenzene) treated with chlorosulfonic acid (ClSO₃H) at 0–25°C | Forms sulfonic acid intermediate | Typically high yield (~85-95%) |
| 2. | Chlorination | The sulfonic acid is reacted with thionyl chloride (SOCl₂) at reflux | Converts sulfonic acid to sulfonyl chloride | Yield varies (~70-90%) |
This method is supported by patents and literature describing the conversion of sulfonic acids to sulfonyl chlorides with high efficiency.
Preparation from Aromatic Precursors via Chlorosulfonation
A typical route involves chlorosulfonation of a methyl- and phenyl-substituted benzene:
C₆H₄(CH₃)(C₆H₅) + SO₂Cl₂ → C₆H₃(CH₃)(C₆H₅)SO₂Cl
Reaction conditions:
- Reflux in chlorinated solvents like chlorobenzene or dichloromethane
- Catalysts such as ferric chloride may be used
- Temperature maintained at 0–50°C to control regioselectivity
Research Data Table: Chlorosulfonation Yield
| Substrate | Reagent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methyl-5-phenylbenzene | SO₂Cl₂ | 0–25°C | 85–90 | , |
| Benzene derivatives | SO₂Cl₂ | Reflux | 70–85 |
Reduction and Methylation of Sulfonyl Precursors
An alternative approach involves synthesizing the sulfonyl chloride via reduction of sulfonic acids followed by methylation:
Reduction of Sulfonic Acid to Sulfinic Acid
- Using reagents like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) to reduce sulfonic acids to sulfinic acids.
- Followed by methylation with methylating agents such as methyl sulfate or methyl iodide.
Methylation to Sulfonyl Chloride
- Methyl sulfate or methyl iodide reacts with sulfinic acids to produce methylated sulfonyl derivatives.
- This method is supported by patents describing methylation of sulfinic acids to obtain sulfonyl chlorides with yields exceeding 85%.
Preparation via Chlorination of Sulfonyl Precursors
Chlorination of Sulfonic Acid Derivatives
- Reacting sulfonic acids with thionyl chloride (SOCl₂) at reflux:
Ar–SO₃H + SOCl₂ → Ar–SO₂Cl + SO₂ + HCl
- This process is efficient, with yields often surpassing 90%, as documented in patent literature.
Research Data Table: Chlorination of Sulfonic Acids
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methyl-5-phenylbenzene sulfonic acid | SOCl₂ | Reflux | 85–95 | , |
Additional Methods and Considerations
Flow Chemistry Approaches: Recent advances include continuous flow chlorosulfonation, which offers improved control over reaction parameters, higher yields, and safer operation, especially for sensitive compounds like sulfonyl chlorides.
Safety Note: Chlorosulfonation reactions are highly exothermic and require proper temperature control and inert atmospheres to prevent side reactions and decomposition.
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
-
Electrophilic Substitution
-
Nucleophilic Substitution
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2-Methyl-5-phenylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula CHClOS. It features a sulfonyl chloride functional group attached to a benzene ring, with a methyl group at the second position and a phenyl group at the fifth position. The combination of these substituents influences its chemical behavior and reactivity, making it useful in various applications.
Comparison with Structurally Similar Compounds
The presence of both methyl and phenyl groups in this compound enhances its reactivity profile and influences physical properties such as solubility and boiling point. This dual substitution allows for diverse applications in synthetic chemistry that may not be achievable with simpler analogs.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzenesulfonyl Chloride | Parent compound without substitutions | Lacks additional methyl and phenyl groups |
| 2-Methylbenzenesulfonyl Chloride | Methyl substitution only | Does not contain phenyl group |
| 5-Phenylbenzenesulfonyl Chloride | Phenyl substitution only | Lacks methyl group |
| 2,6-Dimethylbenzene-1-sulfonyl chloride | Two methyl groups | Increased steric hindrance compared to this compound |
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): Compounds like 2-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride exhibit enhanced electrophilicity due to the -CF₃ group, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols). This property is critical in high-yield sulfonamide synthesis .
- Electron-Donating Groups (EDGs): The acetamido group in 5-acetamido-2-methylbenzene-1-sulfonyl chloride reduces electrophilicity, making the compound less reactive toward hydrolysis but more stable in aqueous environments .
- Halogen Substituents: The fluorine atom in 5-fluoro-2-methylbenzene-1-sulfonyl chloride balances reactivity and stability, enabling selective functionalization in drug intermediates .
Solubility and Handling
- Polar Substituents: Methoxy and carbamoyl groups (e.g., in 5-chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride) improve solubility in polar solvents like DMSO or DMF, facilitating reactions under mild conditions .
- For example, 2-phenylbenzimidazole-5-sulfonic acid (a related sulfonic acid) mandates respiratory protection during handling .
Material Science
- 5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride’s dual functionality (-Cl and -CONHCH₃) enables crosslinking in heat-resistant polymers .
Biological Activity
2-Methyl-5-phenylbenzene-1-sulfonyl chloride, also known as benzenesulfonyl chloride , is an important sulfonyl chloride compound with various applications in organic synthesis and medicinal chemistry. Due to its reactive sulfonyl group, it is utilized as a reagent for synthesizing sulfonamides and sulfonate esters, which have significant biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 270.74 g/mol. It features a sulfonyl chloride functional group that contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.74 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biomolecules, including proteins and nucleic acids. This interaction can lead to the modulation of enzyme activities and receptor functions, influencing various biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group can act as a Michael acceptor, allowing it to react with thiol groups in cysteine residues of enzymes, thereby inhibiting their function.
- Binding Affinity : Studies have shown that compounds with similar structures exhibit significant binding affinities to targets such as Bcl-2 family proteins, which are crucial in regulating apoptosis .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Compounds related to this sulfonamide class have been investigated for their potential as anticancer agents. For instance, modifications of the sulfonamide moiety have led to enhanced binding affinities for anti-apoptotic proteins, making them promising candidates for cancer therapy .
- Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated antibacterial and antifungal activities. The structure allows for the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in cellular models .
Case Studies
Several studies highlight the biological implications of this compound:
Study 1: Anticancer Potential
A study focused on the synthesis of dual inhibitors targeting Mcl-1/Bfl-1 proteins revealed that modifications on the phenyl ring significantly improved binding affinity and selectivity against Bcl-xL, indicating potential for developing targeted cancer therapies .
Study 2: Antimicrobial Activity
Research on related sulfonamide compounds showed promising results against various bacterial strains, including resistant strains. The mechanism was attributed to the inhibition of bacterial growth by interfering with essential metabolic pathways .
Study 3: Anti-inflammatory Mechanisms
In vitro studies demonstrated that derivatives could reduce pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-methyl-5-phenylbenzene-1-sulfonyl chloride, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves chlorosulfonation of a substituted benzene precursor. For structurally analogous sulfonyl chlorides (e.g., 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride), reaction conditions such as temperature, stoichiometry of ClSO₃H, and solvent polarity critically impact purity and yield . Optimization requires iterative adjustment of these parameters, validated via HPLC or GC-MS.
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for confirming substitution patterns. Infrared (IR) spectroscopy identifies the sulfonyl chloride group (S=O stretching at ~1370–1350 cm⁻¹ and ~1175–1150 cm⁻¹). Mass spectrometry (EI or ESI) verifies molecular weight (e.g., for analogs like [3-(2-methoxyphenoxy)phenyl]sulfonyl chloride, observed m/z ≈ 298.74 ).
Q. What are common reactivity profiles of aryl sulfonyl chlorides, and how do substituents (e.g., methyl, phenyl) affect nucleophilic substitution?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the aryl ring for electrophilic substitution, while methyl/phenyl substituents modulate steric and electronic effects. For example, meta-substituted phenyl groups (as in 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) enhance electrophilicity at the sulfonyl chloride site, favoring reactions with amines or alcohols . Kinetic studies under anhydrous conditions (e.g., in DCM) are recommended to minimize hydrolysis.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide or sulfonate ester formation. For analogs like 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, computational studies reveal steric hindrance from bulky substituents reduces nucleophilic attack efficiency . Molecular dynamics simulations further predict solvent effects on reaction pathways .
Q. What strategies resolve contradictions in reported spectroscopic data for sulfonyl chlorides?
- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. Cross-validation using multiple techniques (e.g., comparing ¹H NMR in CDCl₃ vs. DMSO-d₆) clarifies ambiguities. For example, 2-(4-methylphenyl)ethenesulfonyl chloride exhibits distinct coupling constants in aromatic regions depending on aggregation states . Collaborative data-sharing platforms (e.g., PubChem) enhance reproducibility .
Q. How do environmental interfaces (e.g., indoor surfaces) influence the stability of sulfonyl chlorides during storage?
- Methodological Answer : Surface adsorption studies (e.g., using quartz crystal microbalance) show that hydrophilic surfaces accelerate hydrolysis of sulfonyl chlorides. For 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride, stability improves in inert atmospheres (N₂ or Ar) and anhydrous solvents like hexane . Advanced microspectroscopic imaging (e.g., ToF-SIMS) maps degradation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
